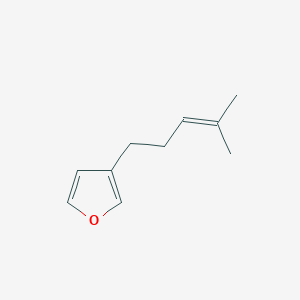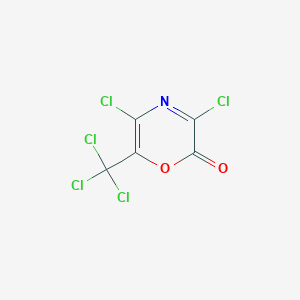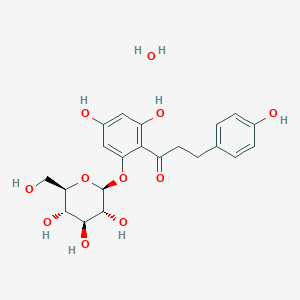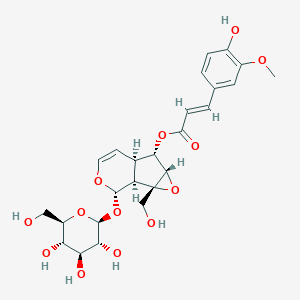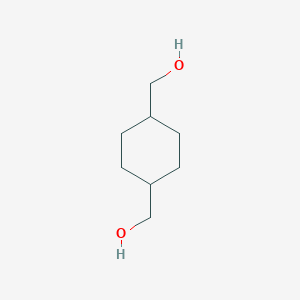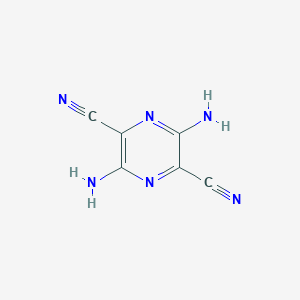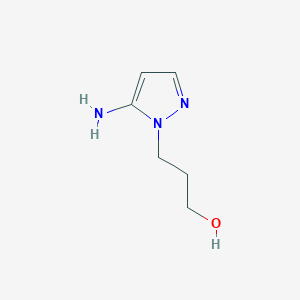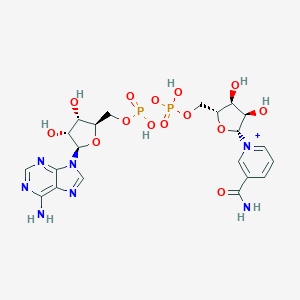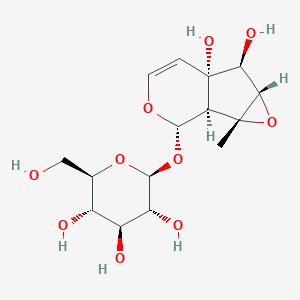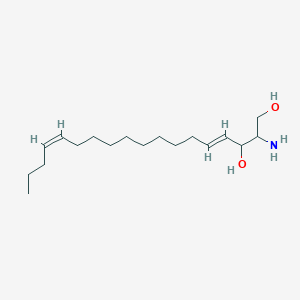
鞘脂二烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Sphingadienine has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study sphingolipid metabolism and function.
Biology: Investigated for its role in cell signaling and apoptosis.
Industry: Utilized in the production of sphingolipid-based products and as a biochemical research tool.
作用机制
Target of Action
Sphingadienine primarily targets the Sphingosine-1-Phosphate (S1P) signaling pathway . S1P is a bioactive lipid metabolite that exerts its actions by engaging 5 G-protein-coupled receptors (S1PR1-S1PR5). These receptors are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking .
Mode of Action
Sphingadienine interacts with its targets by blocking Akt translocation from the cytosol to the membrane . This inhibits protein translation and promotes apoptosis and autophagy . It also phosphorylates the Δ4-unsaturated long-chain sphingoid bases sphingosine (Sph) and 4,8-sphingadienine .
Biochemical Pathways
Sphingadienine is involved in the biosynthesis of sphingoid bases, which takes place at the membrane of the endoplasmic reticulum . This process is highly conserved among fungal, plant, and animal kingdoms . The metabolism of complex sphingolipids can be very specific for individual organisms .
Result of Action
The action of sphingadienine results in increased ceramide production . It activates genes related to de novo ceramide synthesis and increases ceramide production . This suggests that the effect of dietary glucosylceramides on the skin is mediated by sphingadienine .
Action Environment
The action, efficacy, and stability of sphingadienine can be influenced by various environmental factors. For instance, the biosynthesis of sphingoid bases, including sphingadienine, occurs at the membrane of the endoplasmic reticulum . Therefore, factors that affect the integrity and function of the endoplasmic reticulum could potentially influence the action of sphingadienine.
生化分析
Biochemical Properties
Sphingadienine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of sphingadienine-1-phosphate levels by a novel glycoside hydrolase family 1 glucocerebrosidase . This interaction influences the regulation of sphingadienine-1-phosphate levels and subsequent improvement of drought tolerance stomatal closure in rice .
Cellular Effects
Sphingadienine has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, the levels of ceramides containing sphingadienine were correlated with GCase activity in each rice organ and were significantly lower in Os3BGlu6-deficient rice mutants than in the wild type .
Molecular Mechanism
Sphingadienine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it catalyzes the hydrolysis of glucosylceramide to ceramide .
Metabolic Pathways
Sphingadienine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the regulation of sphingadienine-1-phosphate levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sphingadienine involves the use of specific reaction conditions to achieve the desired stereochemistry and double bond configuration. The synthetic route typically includes the following steps:
Formation of the long-chain base: This involves the use of appropriate starting materials and reagents to construct the long-chain structure.
Introduction of double bonds: The trans and cis double bonds are introduced at the 4th and 14th positions, respectively, using specific catalysts and reaction conditions.
Amination and hydroxylation: The amino and hydroxyl groups are introduced at the 2nd and 1st, 3rd positions, respectively, through selective reactions.
Industrial Production Methods: Industrial production of Sphingadienine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis: Large quantities of starting materials are used to produce the long-chain base.
Catalytic reactions: Specific catalysts are employed to introduce the double bonds and functional groups.
Purification: The final product is purified using techniques such as chromatography to achieve the desired purity.
化学反应分析
Types of Reactions: Sphingadienine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted amino and hydroxyl derivatives.
相似化合物的比较
Sphingadienine is compared with other similar sphingoid bases:
Similar Compounds:
Uniqueness:
Double Bond Configuration: The specific configuration of double bonds at the 4th and 14th positions makes Sphingadienine unique.
Biological Activity: Its ability to inhibit specific signaling pathways and induce apoptosis distinguishes it from other sphingoid bases.
属性
CAS 编号 |
25696-03-1 |
|---|---|
分子式 |
C18H35NO2 |
分子量 |
297.5 g/mol |
IUPAC 名称 |
(2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1 |
InChI 键 |
KWDXKYNWAKMLKK-YQDZIVAPSA-N |
SMILES |
CCCC=CCCCCCCCCC=CC(C(CO)N)O |
手性 SMILES |
CCC/C=C\CCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
规范 SMILES |
CCCC=CCCCCCCCCC=CC(C(CO)N)O |
同义词 |
(E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol; Sphingadienine; cis-4,14-Sphingadienine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



